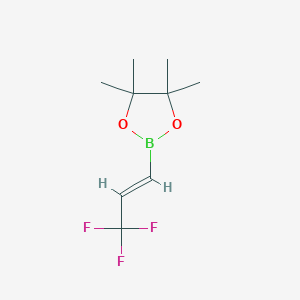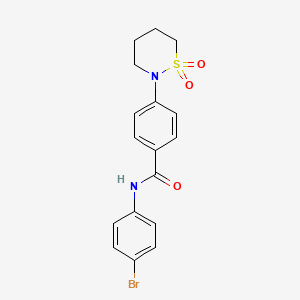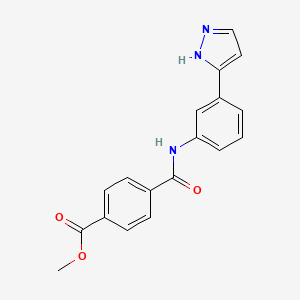
3-(4-氯苯基)-6-(3,4-二氢异喹啉-2(1H)-基)嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(4-chlorophenyl)-6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidine-2,4(1H,3H)-dione" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl groups, pyrimidine diones, and dihydroisoquinoline units. These structural features are often seen in molecules with various pharmacological properties, and their synthesis and analysis are of interest in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, including Michael addition and aza-Wittig reactions. For instance, the synthesis of novel chromeno[2,3-d]pyrimidine-4,6(5H,7H)-dione derivatives was achieved by reacting iminophosphorane with 4-chlorophenyl isocyanate, followed by a reaction with phenols, yielding the desired compounds in moderate to good yields . This suggests that the synthesis of the compound would likely involve similar strategic steps, such as the use of isocyanates and amines, to construct the pyrimidine dione core and attach the chlorophenyl and dihydroisoquinoline moieties.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray crystallography and density functional theory (DFT) calculations. These studies provide insights into the geometrical parameters, such as bond angles and lengths, which are crucial for understanding the three-dimensional conformation of the molecules . The molecular structure is also important for predicting the molecule's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various analyses, including natural bond orbital (NBO) analysis, frontier molecular orbital (FMO) theory, and Fukui function calculations. These studies help identify potential electrophilic and nucleophilic sites within the molecule, which are important for understanding how the compound might interact with other chemicals or biological macromolecules . Additionally, the transamination of related compounds has been studied, indicating that the compound may also undergo similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential, have been investigated using spectroscopic methods and quantum chemical calculations . These properties are indicative of how the compound might behave under different physical conditions and in the presence of various external stimuli. The stability of the molecule can be inferred from hyperconjugative interactions and charge delocalization, as analyzed through NBO studies .
科学研究应用
绿色合成方法
Salari 等人 (2017) 的一项研究重点介绍了一种绿色且高效的合成方法,用于生产反式-6-(4-氯苯甲酰基)-7-(芳基)-1,3-二甲基-6,7-二氢呋喃[3,2-d]嘧啶-2,4-二酮。这种方法涉及使用氢氧化胆碱作为催化剂的一锅缩合,展示了一种环保的方法来合成在制药和材料科学中具有潜在应用的嘧啶衍生物 (Salari, Hassanabadi, & Mosslemin, 2017)。
抗菌和抗肿瘤剂
Farag 等人 (2012) 的一项值得注意的研究合成了新型 4(3H)-喹唑啉酮衍生物,包括与指定化合物相似的结构,评估了它们作为抗炎和镇痛剂的潜力。这项研究强调了嘧啶和异喹啉衍生物在解决疼痛和炎症方面的治疗潜力,从而为新药的开发做出了贡献 (Farag et al., 2012)。
化学合成中的自由基环化
Majumdar 和 Mukhopadhyay (2003) 探索了通过自由基环化合成嘧啶并[3,2-c]四氢异喹啉-2,4-二酮。他们的工作展示了一种构建复杂杂环体系的有效策略,突出了嘧啶衍生物在合成有机化学中的多功能性 (Majumdar & Mukhopadhyay, 2003)。
材料科学应用
Hussein 等人 (2016) 合成了含有嘧啶结构的衍生物,以评估它们作为润滑脂中抗氧化剂的效率。这项研究说明了此类化合物在提高润滑剂的氧化稳定性方面的潜在工业应用,这对于机械的寿命和效率至关重要 (Hussein, Ismail, & El-Adly, 2016)。
用于传感应用的光物理性质
Yan 等人 (2017) 设计并合成了具有供体-π-受体结构的嘧啶-邻苯二甲酰亚胺衍生物,表现出固态荧光和溶剂变色性。这些化合物在 pH 传感中具有应用,突出了嘧啶衍生物在开发用于化学传感和光学器件的新材料方面的多功能性 (Yan et al., 2017)。
属性
IUPAC Name |
3-(4-chlorophenyl)-6-(3,4-dihydro-1H-isoquinolin-2-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-15-5-7-16(8-6-15)23-18(24)11-17(21-19(23)25)22-10-9-13-3-1-2-4-14(13)12-22/h1-8,11H,9-10,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFMNXKWNLXMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

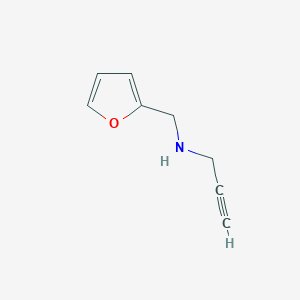
![1-Oxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2508939.png)
![N-(2-chlorobenzyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2508942.png)
![Tert-butyl 4-[4-[(2-chloropropanoylamino)methyl]-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2508943.png)
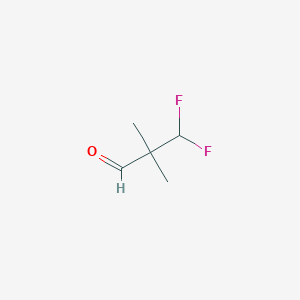
![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea](/img/structure/B2508945.png)
![2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole](/img/structure/B2508946.png)
![2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2508948.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2508949.png)
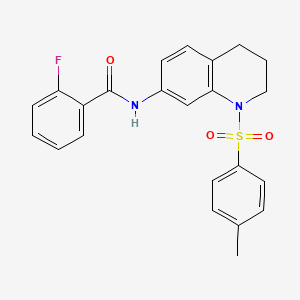
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2508952.png)
